
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as IPP or Ispronicline, is a chemical compound that belongs to the class of pyridine carboxamides. IPP has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
Aplicaciones Científicas De Investigación
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Mecanismo De Acción
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor by N-(2-propan-2-ylphenyl)pyridine-2-carboxamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has a number of biochemical and physiological effects. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which N-(2-propan-2-ylphenyl)pyridine-2-carboxamide produces these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various medical conditions. However, one limitation of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more selective α4β2 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide and its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-bromopyridine with 2-isopropylphenylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. This method has been reported to have a yield of over 80% and is considered to be a relatively simple and efficient process.
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-7-3-4-8-13(12)17-15(18)14-9-5-6-10-16-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVKUQZSUEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


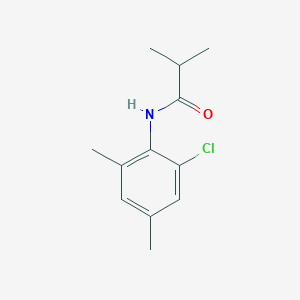

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
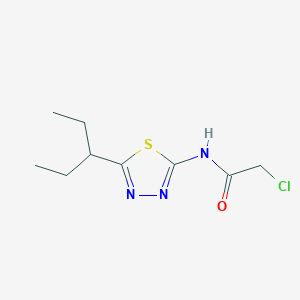
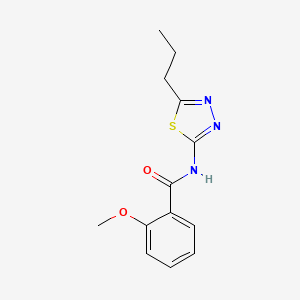
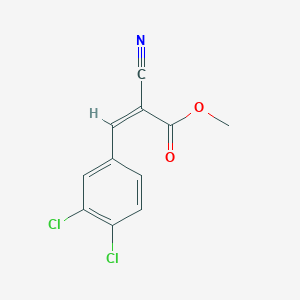
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

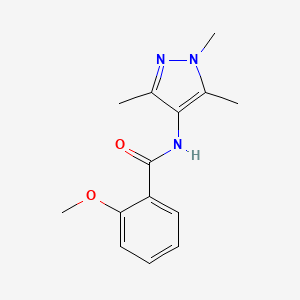
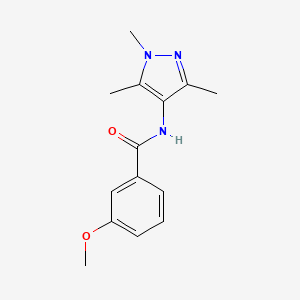
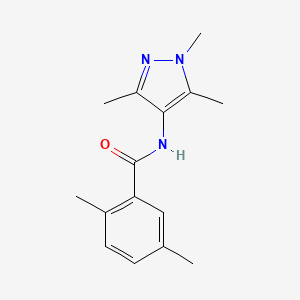
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)